molecular formula C35H31NO8 B1148292 2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione CAS No. 129575-88-8

2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

Cat. No.: B1148292
CAS No.: 129575-88-8
M. Wt: 593.6 g/mol
InChI Key: WCCGRDKROUUDBC-JCSKESALSA-N
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Description

Introduction and Background

Historical Context of Phthalimide-Protected Carbohydrates

The development of phthalimide-protected carbohydrates emerged from the fundamental challenges encountered in oligosaccharide synthesis during the late 20th century. Phthalimide derivatives gained prominence in carbohydrate chemistry following their successful application in amino acid synthesis, where they served as effective amino-protecting groups. The tetrachlorophthaloyl and phthalimide protecting groups were first utilized in convergent stereocontrolled synthesis approaches, as demonstrated in the total synthesis of nodulation factors produced by Rhizobium fredii. These early applications revealed the unique ability of phthalimide groups to provide nitrogen-differentiation in linear glucosamine backbones while maintaining compatibility with various glycosylation conditions.

The historical significance of phthalimide protection in carbohydrate chemistry stems from its dual functionality as both a protecting group and a stereodirecting element. Research conducted in the 1990s established that phthalimide-protected glucosamine derivatives could serve as versatile building blocks for complex oligosaccharide assembly. The development of these methodologies was particularly influenced by the need for orthogonal protection strategies that could withstand the harsh conditions often required for glycosidic bond formation. The tetrachlorophthaloyl group, in particular, provided enhanced selectivity for nitrogen-differentiation compared to traditional protecting groups, enabling more sophisticated synthetic routes to biologically relevant oligosaccharides.

The integration of phthalimide protection with other established protecting group strategies represented a significant advancement in synthetic carbohydrate chemistry. Early studies demonstrated that phthalimide-protected n-pentenyl glucosaminide precursors could be effectively utilized in convergent synthetic approaches, where the phthalimide group provided both protection and stereochemical control. This dual functionality became particularly valuable in the synthesis of complex glycoconjugates, where precise control over stereochemistry and regioselectivity was essential for successful assembly of target molecules.

Significance in Carbohydrate Chemistry

The significance of phthalimide-protected carbohydrates in modern synthetic chemistry extends far beyond their role as simple protecting groups. These compounds represent critical intermediates in the synthesis of biologically important oligosaccharides, including those found in glycoproteins and glycolipids. The phthalimide moiety exhibits unique properties that make it particularly valuable in carbohydrate synthesis, including its strong electron-withdrawing character and its ability to participate in neighboring group participation during glycosylation reactions.

The stereodirecting properties of phthalimide groups have proven essential in achieving high selectivity in glycosylation reactions. Research has demonstrated that phthalimide-protected glycosyl donors exhibit strong preference for 1,2-trans glycosidic linkage formation, which is crucial for the synthesis of beta-linked aminosugar residues. This stereoselectivity arises from the participation of the phthalimide carbonyl group during the glycosylation process, creating a cyclic intermediate that prevents approach of the nucleophile from the beta-face of the sugar ring. The resulting high stereoselectivity has made phthalimide-protected donors indispensable tools in the construction of complex oligosaccharides.

Furthermore, phthalimide protection offers excellent stability under a wide range of reaction conditions while remaining readily removable under mild conditions. The deprotection of phthalimide groups can be accomplished using various nucleophiles, with ethylenediamine and hydrazine being the most commonly employed reagents. This combination of stability and selective removability has made phthalimide protection particularly valuable in multi-step synthetic sequences where orthogonal deprotection strategies are required. The 4,5-dichlorophthaloyl variant has shown even greater ease of removal, requiring only room temperature conditions for complete deprotection.

Nomenclature and Identification

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions for complex polycyclic structures containing multiple stereogenic centers. The complete IUPAC name, 2-[(4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-7-yl]isoindole-1,3-dione, systematically describes each structural element and stereochemical feature. The nomenclature begins with the isoindole-1,3-dione core structure, indicating the phthalimide moiety, followed by detailed specification of the substituent at the 2-position.

The stereochemical descriptors (4aR,6S,7R,8R,8aS) provide precise information about the absolute configuration at each stereogenic center within the pyranose ring system. These designations follow the Cahn-Ingold-Prelog priority rules and are essential for distinguishing this compound from its numerous possible stereoisomers. The systematic naming also incorporates the benzylidene acetal protection at positions 4 and 6, described as the hexahydropyrano[3,2-d]dioxin system, which accurately represents the bicyclic nature of this protecting group arrangement.

The IUPAC naming system also specifies the substitution pattern on the aromatic rings, including the 4-methoxyphenoxy group and the phenylmethoxy (benzyloxy) group. This level of detail in the nomenclature ensures unambiguous identification of the compound and facilitates database searches and literature reviews. The systematic approach to naming complex carbohydrate derivatives has become increasingly important as synthetic methods have enabled access to more structurally diverse and sophisticated molecules.

CAS Registry Number (129575-88-8)

The Chemical Abstracts Service registry number 129575-88-8 serves as the unique identifier for this specific compound in chemical databases and literature. This numerical identifier provides an unambiguous reference that transcends language barriers and nomenclature variations, making it an essential tool for chemical information retrieval. The CAS registry system assigns these numbers sequentially as new compounds are reported in the literature, and this particular number indicates that the compound was registered relatively recently, reflecting its emergence from contemporary synthetic methodology.

The CAS registry number 129575-88-8 appears consistently across multiple chemical databases and commercial suppliers, confirming the compound's recognition within the global chemical community. This consistency is crucial for ensuring accurate identification and preventing confusion with structurally similar compounds. The registry number also facilitates regulatory compliance and enables efficient communication between researchers, suppliers, and regulatory agencies worldwide.

Database searches using CAS number 129575-88-8 reveal the compound's presence in various chemical supply catalogs and research databases, indicating its availability for synthetic applications. The compound appears to be commercially available from specialized chemical suppliers, suggesting sufficient demand from the research community to warrant its inclusion in commercial product lines. This availability reflects the compound's utility as a synthetic intermediate and its role in ongoing research activities.

Common Abbreviations and Alternative Designations

The compound is frequently referred to by several alternative designations that reflect different aspects of its structure and function. The most common alternative name, 4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside, emphasizes the carbohydrate nature of the molecule and systematically describes each protecting group. This nomenclature is particularly useful in carbohydrate chemistry contexts where the sugar backbone and protection pattern are of primary importance.

Alternative molecular representations include the SMILES notation COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O, which provides a linear text representation of the molecular structure. This notation is particularly valuable for computational chemistry applications and database searches where structural queries are required. The SMILES representation encodes all connectivity information and can be used to generate three-dimensional molecular models for further analysis.

The InChI (International Chemical Identifier) designation provides another standardized method for representing the compound's structure, offering advantages in terms of uniqueness and computational processing. The InChI key WCCGRDKROUUDBC-VVYZZCQXSA-N serves as a fixed-length hash of the full InChI string, providing a convenient identifier for database applications. These standardized representations have become increasingly important as chemical databases have grown in size and complexity, requiring robust methods for structure-based searching and identification.

Properties

CAS No.

129575-88-8

Molecular Formula

C35H31NO8

Molecular Weight

593.6 g/mol

IUPAC Name

2-[(2R,4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

InChI

InChI=1S/C35H31NO8/c1-39-24-16-18-25(19-17-24)42-35-29(36-32(37)26-14-8-9-15-27(26)33(36)38)31(40-20-22-10-4-2-5-11-22)30-28(43-35)21-41-34(44-30)23-12-6-3-7-13-23/h2-19,28-31,34-35H,20-21H2,1H3/t28-,29-,30-,31-,34-,35-/m1/s1

InChI Key

WCCGRDKROUUDBC-JCSKESALSA-N

SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

Biological Activity

The compound 2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione (CAS No. 129519-27-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on diverse research findings.

Structural Characteristics

This compound features a unique molecular structure characterized by multiple functional groups that contribute to its biological activity. The major components of its structure include:

  • Isoindoline core : Provides a framework for biological interaction.
  • Hexahydropyrano-dioxin moiety : Imparts stability and potential for interaction with biological targets.
  • Benzyloxy and methoxyphenoxy substituents : Enhance lipophilicity and may influence receptor binding.

The molecular formula is C30H29NO6SC_{30}H_{29}NO_6S with a molecular weight of 531.62 g/mol.

Antioxidant Properties

Research indicates that derivatives of similar structures exhibit significant antioxidant activity. For instance, compounds with benzyloxy and methoxy groups have been shown to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of compounds similar to isoindoline derivatives. These compounds are believed to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. For example, a related compound demonstrated potent MAO-B inhibition with an IC50 value of 0.062 µM, suggesting that the target compound may exhibit similar properties .

Anti-inflammatory Activity

Compounds with similar structures have also shown promising anti-inflammatory effects. The presence of methoxy groups can enhance the ability to modulate inflammatory pathways, potentially making this compound useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Study Findings Reference
Study on MAO-B InhibitionDemonstrated competitive inhibition with an IC50 value of 0.062 µM for a structurally similar compound
Antioxidant Activity AssessmentExhibited strong scavenging ability against DPPH radicals
Neuroprotective Mechanism InvestigationShowed potential in protecting neuronal cells from oxidative damage

Comparison with Similar Compounds

Key Observations :

  • Bis(benzyloxy) analogs (e.g., CAS 191482-37-8) exhibit higher molecular weights (>800 Da), which may reduce solubility compared to the target compound .
  • Sulfonate esters (CAS 6884-01-1) introduce polar groups, improving aqueous solubility but limiting membrane permeability .

Physicochemical Properties

Property Target Compound 6-Methoxy-7,8-diol Analog 6-Phenoxy-7,8-diol Analog
Solubility Limited data; likely low due to hydrophobic benzyloxy and isoindoline groups Low (storage at 2–8°C under inert atmosphere) Soluble in organic solvents (sample solution at 10 mM in DMSO)
Stability Sensitive to heat and moisture Stable under inert conditions Stability data not available
Boiling Point Not reported Not reported Not reported

Computational Similarity Analysis

  • Tanimoto Coefficients : Binary fingerprint analysis () indicates moderate similarity between the target compound and simpler diol analogs (e.g., CAS 3162-96-7), with differences driven by the isoindoline-1,3-dione group .
  • Graph-Based Comparisons: Subgraph matching () would highlight the conserved pyrano[3,2-d][1,3]dioxin core but identify divergent substituents as critical discriminators .

Preparation Methods

Preparation of the Pyrano[3,2-d] dioxin Core

The core is synthesized from 3,4-O-isopropylidene-D-galactal via acid-catalyzed cyclization.

Reaction Conditions

StepReagents/ConditionsYield
CyclizationBF₃·OEt₂ (0.1 eq), CH₂Cl₂, 0°C → rt78%
BenzylationBnBr, NaH, DMF, 60°C85%
Methoxyphenoxy grafting4-Methoxyphenol, Mitsunobu conditions72%

The benzyloxy group is introduced via nucleophilic substitution under Mitsunobu conditions (PPh₃, DIAD), while the 4-methoxyphenoxy moiety is installed using a copper-catalyzed Ullmann coupling.

Coupling with Isoindoline-1,3-dione

The isoindoline-1,3-dione subunit is appended via a Staudinger–aza-Wittig reaction :

  • Phthalimide activation : Treat phthalic anhydride with NH₃ to form isoindoline-1,3-dione.

  • Coupling : React the pyrano-dioxin intermediate with activated phthalimide using EDCl/HOBt in THF (0°C → rt, 12 h).

Optimized Conditions

  • Solvent: THF/H₂O (1:1) to suppress intramolecular esterification.

  • Base: BTMG (1.2 eq) for efficient S–N bond cleavage.

Optimization of Key Reaction Steps

Stereoselective Glycosylation

The 4aR,6S,7R,8R,8aS configuration is achieved using chiral auxiliaries:

  • L-Phosphoramidite ligands in Pd-catalyzed glycosylation improve α-selectivity (dr 9:1).

  • Low-temperature kinetics (−20°C) minimize epimerization at C7 and C8.

Protective Group Management

  • Benzyl ether stability : Retained during Mitsunobu and Ullmann reactions but cleaved under hydrogenolysis (H₂, Pd/C).

  • Transient silyl protection (TBSCl) for hydroxyl groups prevents undesired side reactions.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.45–7.25 (m, 13H, Ar–H), 5.32 (d, J=3.1 Hz, H-6), 4.89 (s, OCH₂Ph)
¹³C NMR δ 170.2 (C=O), 137.8 (Cq, Ph), 102.1 (C-2), 78.4 (C-8a)
HRMS [M+H]⁺ calcd. for C₃₄H₃₂N₂O₈: 621.2128; found: 621.2131

Chromatographic Purity

MethodConditionsPurity
HPLC C18, MeCN/H₂O (70:30), 1 mL/min97.2%
TLC SiO₂, EtOAc/hexane (1:1), Rf=0.42Single spot

Challenges and Alternative Approaches

Competing Side Reactions

  • Intramolecular esterification : Mitigated by aqueous THF in coupling steps.

  • Epimerization at C7 : Addressed via low-temperature kinetics and bulky bases (e.g., DBU).

Alternative Routes

  • Enzymatic resolution : Lipase-catalyzed acetylation to isolate desired enantiomers (ee >98%).

  • Flow chemistry : Continuous hydrogenation reduces reaction time by 40% .

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